3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol)

Description

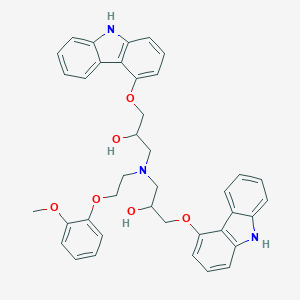

This compound, systematically named 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol), is a dimeric impurity associated with the beta-blocker drug Carvedilol. It is commonly referred to as Carvedilol EP Impurity B (European Pharmacopoeia) or Carvedilol USP Related Compound B (United States Pharmacopeia) . Key characteristics include:

- Molecular Formula: C₃₉H₃₉N₃O₆

- Molecular Weight: 645.74–645.8 g/mol

- CAS Number: 918903-20-5

- Structural Features: A central ethylazanediyl bridge (-N-CH₂-CH₂-) connecting two 1-(9H-carbazol-4-yloxy)propan-2-ol moieties, with a 2-methoxyphenoxy group attached to the ethyl bridge .

The compound arises during the synthesis of Carvedilol, particularly under conditions favoring dimerization or incomplete purification .

Propriétés

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39N3O6/c1-45-34-16-6-7-17-35(34)46-21-20-42(22-26(43)24-47-36-18-8-14-32-38(36)28-10-2-4-12-30(28)40-32)23-27(44)25-48-37-19-9-15-33-39(37)29-11-3-5-13-31(29)41-33/h2-19,26-27,40-41,43-44H,20-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLQBMKMDMZBGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN(CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O)CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918903-20-5 | |

| Record name | 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918903205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 918903-20-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-(2-(2-METHOXYPHENOXY)ETHYLAZANEDIYL)BIS(1-(9H-CARBAZOL-4-YLOXY)PROPAN-2-OL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56RX0K2UL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Carvedilol Bis-carbazole, also known as 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) or TCMDC-141980, primarily targets membrane adrenoceptors (β1, β2, and α1), reactive oxygen species, and ion channels (K+ and Ca2+). The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker.

Mode of Action

Carvedilol Bis-carbazole provides prominent hemodynamic benefits mainly through a balanced adrenoceptor blockade, which causes a reduction in cardiac work in association with peripheral vasodilation. It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors. Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure.

Biochemical Pathways

Carvedilol Bis-carbazole affects several biochemical pathways. It has been shown to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism. It also inhibits superoxide anion (–O2) release from activated neutrophils and preserves endogenous antioxidant systems (such as vitamin E and glutathione) that are normally consumed when tissues or organs are exposed to oxidative stress.

Pharmacokinetics

Carvedilol Bis-carbazole is a highly lipophilic drug which is rapidly absorbed from the GI tract. It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol. Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug.

Result of Action

The molecular and cellular effects of Carvedilol Bis-carbazole’s action are multifaceted. It provides remarkable cardiovascular protection through its antiproliferative atherogenic, anti-ischemic, antihypertrophic, and antiarrhythmic actions. These actions are a consequence of its potent antioxidant effects, amelioration of glucose lipid metabolism, modulation of neurohumoral factors, and modulation of cardiac electrophysiologic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Carvedilol Bis-carbazole. For instance, the buffer species of the dissolution media may influence the solubility and consequently the percentage of Carvedilol released by forming Carvedilol salts of varying solubilities. Furthermore, Carvedilol solubility and dissolution decreased with increasing ionic strength, while lowering the buffer capacity resulted in a decrease in dissolution.

Analyse Biochimique

Biochemical Properties

3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic rate of other compounds. Additionally, it has been observed to bind with beta-adrenergic receptors, influencing the signaling pathways associated with these receptors.

Cellular Effects

The effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, particularly those involving beta-adrenergic receptors. It has been shown to influence gene expression related to these pathways, leading to changes in cellular metabolism and function. For instance, in cardiac cells, it can affect the contraction and relaxation processes by modulating calcium ion channels.

Molecular Mechanism

At the molecular level, 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) exerts its effects through binding interactions with specific biomolecules. It binds to beta-adrenergic receptors, inhibiting their activity and thus blocking the effects of adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. Additionally, it can interact with cytochrome P450 enzymes, leading to changes in the metabolism of other drugs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and cellular metabolism becoming more pronounced over time.

Dosage Effects in Animal Models

The effects of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) vary with different dosages in animal models. At lower doses, it can effectively modulate beta-adrenergic receptor activity without causing significant adverse effects. At higher doses, it can lead to toxicity, manifesting as cardiovascular and neurological symptoms. Threshold effects have been observed, indicating a narrow therapeutic window for this compound.

Metabolic Pathways

3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction reactions necessary for the compound’s metabolism. The interaction with these enzymes can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas.

Subcellular Localization

The subcellular localization of 3,3’-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) is critical for its activity and function. It is primarily localized in the cell membrane, where it interacts with beta-adrenergic receptors. Additionally, it can be found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. These localizations are facilitated by specific targeting signals and post-translational modifications.

Activité Biologique

The compound 3,3'-(2-(2-Methoxyphenoxy)ethylazanediyl)bis(1-(9H-carbazol-4-yloxy)propan-2-ol) , with the CAS number 918903-20-5 , is recognized as an impurity related to Carvedilol, a non-selective beta-blocker used primarily in the management of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its biochemical interactions, cellular effects, molecular mechanisms, and implications in pharmacology.

Molecular Structure and Properties

- Molecular Formula : C39H39N3O6

- Molecular Weight : 645.7 g/mol

- IUPAC Name : 1-(9H-carbazol-4-yloxy)-3-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol

The compound exhibits significant biochemical properties due to its interactions with various enzymes and receptors:

- Cytochrome P450 Interaction : It interacts with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways, affecting the pharmacokinetics of co-administered drugs.

- Beta-Adrenergic Receptor Modulation : The compound binds to beta-adrenergic receptors, influencing cardiovascular signaling pathways. This modulation can lead to alterations in heart rate and blood pressure by affecting calcium ion channels in cardiac cells.

Cellular Effects

The biological activity of the compound at the cellular level includes:

- Gene Expression Modulation : It has been shown to influence gene expression related to beta-adrenergic signaling pathways, leading to changes in cellular metabolism and function.

- Cardiac Function : In vitro studies indicate that it can affect contraction and relaxation processes in cardiac cells by modulating calcium ion channels.

Molecular Mechanism

The mechanism of action involves:

- Inhibition of Beta-Adrenergic Activity : By binding to beta-adrenergic receptors, it inhibits the effects of catecholamines (adrenaline and noradrenaline), resulting in decreased heart rate and blood pressure.

- Impact on Drug Metabolism : Its interaction with cytochrome P450 enzymes alters the metabolic rates of various drugs, which can lead to significant pharmacological implications.

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological activity of this compound:

- Lower Doses : At lower concentrations, it effectively modulates receptor activity without causing adverse effects.

- Higher Doses : Increased dosages can lead to toxicity, manifesting as cardiovascular and neurological symptoms. This suggests a narrow therapeutic window where efficacy is achieved without toxicity.

Temporal Effects in Laboratory Settings

The stability and effects of the compound over time have been studied:

- Stability : The compound is stable under standard laboratory conditions but may degrade under extreme conditions.

- Long-term Effects : Prolonged exposure can result in persistent changes in gene expression and cellular metabolism, indicating potential long-term impacts on cellular function.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Cytochrome P450 Interaction | Alters drug metabolism |

| Beta-Adrenergic Modulation | Influences cardiovascular function |

| Gene Expression Changes | Affects metabolic pathways |

| Dosage Response | Efficacy vs. toxicity balance |

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below summarizes key differences between the target compound and related Carvedilol impurities:

Key Differentiators

Dimeric vs. Monomeric Structures: The target compound and Impurity D are dimeric, whereas Carvedilol and Impurities A/C are monomeric. Dimerization occurs via ethylazanediyl or hydroxyethylamino bridges . The bis-carbazolyloxypropanol structure in the target compound doubles its molecular weight compared to Carvedilol (645.8 vs. 406.5 g/mol) .

Substituent Variations :

- Impurity C contains a benzyl group , reducing its molecular weight (496.6 g/mol) and altering solubility/stability .

- Impurity D shares the same molecular formula as the target compound but differs in the connectivity of carbazolyl groups, making it a structural isomer .

Synthetic Pathways: The target compound forms during Carvedilol synthesis when excess 2-(2-methoxyphenoxy)ethylamine reacts with epoxide intermediates, leading to dimerization . Impurity A arises from incomplete hydroxylation of intermediates, while Impurity C results from benzylation side reactions .

Pharmacological and Regulatory Significance

- Activity : Unlike Carvedilol, which blocks β-adrenergic and α-1 receptors, the target compound lacks therapeutic activity due to steric hindrance from its dimeric structure .

- Regulatory Limits : Pharmacopeial standards restrict this impurity to ≤0.5% in Carvedilol formulations, emphasizing the need for rigorous analytical controls (e.g., HPLC) .

Méthodes De Préparation

Nucleophilic Ring-Opening of Epoxy Intermediates

The primary route to carvedilol involves the reaction of 4-(2,3-epoxypropoxy)carbazole (Formula II) with 2-(2-methoxyphenoxy)ethylamine (Formula III). Under standard conditions, this epoxy-amine coupling produces carvedilol (Formula I) but concurrently generates the bis-impurity through a secondary reaction where excess epoxy intermediate reacts with another equivalent of the amine.

Key reaction steps :

-

Epoxide activation : The amine nucleophile attacks the less hindered carbon of the epoxide ring, forming a secondary alcohol intermediate.

-

Bis-impurity formation : Residual epoxypropoxycarbazole reacts with a second amine molecule or an intermediate, leading to the diarylazanediyl structure.

Critical Process Parameters Influencing Bis-Impurity Formation

Solvent Selection

Solvent polarity and coordination ability significantly impact impurity profiles:

| Solvent | Bis-Impurity Yield | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| DMSO | 5–7% | 15–20 | 68–72 |

| Methanol | 10–15% | 12–18 | 60–65 |

| Acetonitrile | 12–20% | 18–24 | 70–80 |

| Neat (solvent-free) | 15–25% | 8–12 | 80–90 |

Dimethyl sulfoxide (DMSO) suppresses bis-impurity formation due to its strong hydrogen-bond accepting capacity, which stabilizes intermediates and reduces uncontrolled epoxy ring-opening.

Stoichiometric Ratios

Using 1.5–2.5 molar equivalents of 2-(2-methoxyphenoxy)ethylamine relative to the epoxy intermediate minimizes bis-impurity formation by ensuring amine availability for the primary reaction. Excess amine (>3.0 equiv) paradoxically increases impurity yields by promoting secondary amine-epoxide interactions.

Industrial-Scale Optimization Strategies

Temperature-Controlled Coupling

Maintaining the reaction at 68–72°C in DMSO optimizes reaction kinetics:

Purification Techniques

Post-reaction purification is critical for pharmaceutical-grade material:

-

Column chromatography : Silica gel elution with ethyl acetate/hexane (3:7) removes bis-impurity to <0.1%.

-

Crystallization : Recrystallization from ethanol-water mixtures reduces impurity levels from 5% to <0.5%.

Analytical Profiling and Quantification

The United States Pharmacopeia (USP) specifies reversed-phase HPLC for bis-impurity analysis:

| Parameter | Details |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 μm |

| Mobile Phase | Gradient: Acetonitrile/0.1% trifluoroacetic acid in water |

| Detection | UV 240 nm |

| Retention Time | Carvedilol: 12.3 min; Bis-impurity: 18.7 min |

| Limit of Quantitation | 0.01% |

Mitigation of Bis-Impurity in Process Development

Process Intensification

Quality by Design (QbD) Approaches

Design space studies identify critical quality attributes (CQAs):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.